2-Phenethylthiazolidine
Overview
Description
2-Phenethylthiazolidine is a heterocyclic organic compound that features a five-membered ring containing both sulfur and nitrogen atoms This compound is part of the thiazolidine family, which is known for its diverse biological and pharmacological properties
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Phenethylthiazolidine can be synthesized through the condensation reaction between 2-phenylethylamine and thioglycolic acid. The reaction typically occurs under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the thiazolidine ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction parameters such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the product. Additionally, green chemistry approaches, such as using water as a solvent or employing microwave-assisted synthesis, can be explored to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: 2-Phenethylthiazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of the corresponding thiol.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted thiazolidine derivatives.
Scientific Research Applications
2-Phenethylthiazolidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new materials with unique properties.
Biology: The compound exhibits potential antimicrobial and antioxidant activities, making it a candidate for further biological studies.
Medicine: Due to its pharmacological properties, this compound is investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: The compound can be used in the synthesis of agrochemicals, dyes, and other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of 2-Phenethylthiazolidine involves its interaction with various molecular targets. The sulfur and nitrogen atoms in the thiazolidine ring can form coordination complexes with metal ions, influencing enzymatic activities and cellular processes. Additionally, the phenethyl group enhances the compound’s ability to penetrate biological membranes, allowing it to reach intracellular targets. The exact pathways and molecular targets are still under investigation, but the compound’s ability to modulate oxidative stress and inflammation is of particular interest.
Comparison with Similar Compounds
Thiazolidine: The parent compound of the thiazolidine family, lacking the phenethyl group.
Thiazolidinedione: A related compound with a carbonyl group at the second position, known for its antidiabetic properties.
Thiazole: A structurally similar compound with a different arrangement of sulfur and nitrogen atoms.
Uniqueness: 2-Phenethylthiazolidine is unique due to the presence of the phenethyl group, which enhances its chemical reactivity and potential biological activities. This structural modification distinguishes it from other thiazolidine derivatives and contributes to its diverse applications in various fields.
Properties
IUPAC Name |
2-(2-phenylethyl)-1,3-thiazolidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NS/c1-2-4-10(5-3-1)6-7-11-12-8-9-13-11/h1-5,11-12H,6-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDAXTEJEEKLPPO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1)CCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50970446 | |
Record name | 2-(2-Phenylethyl)-1,3-thiazolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50970446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55089-15-1 | |
Record name | Thiazolidine, 2-(2-phenylethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055089151 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(2-Phenylethyl)-1,3-thiazolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50970446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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